Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Furan Analog
The target compound possesses two methyl substituents on the furan ring that are absent in the closest furan-2-yl analog, (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(furan-2-yl)methanone. This structural difference increases molecular weight by approximately 28.1 Da and raises calculated logP by an estimated 1.0–1.3 units, shifting the compound from a moderately lipophilic space into a higher logP regime that may favor blood-brain barrier penetration or hydrophobic pocket binding . The additional methyl groups also reduce hydrogen-bond donor capacity of the furan ring, altering solvation properties.
| Evidence Dimension | Molecular Weight and Estimated logP |
|---|---|
| Target Compound Data | MW = 365.42 g/mol; estimated logP ≈ 3.5–4.0 (based on fragment addition) |
| Comparator Or Baseline | (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-2-yl)methanone: MW = 337.37 g/mol; estimated logP ≈ 2.5 |
| Quantified Difference | ΔMW ≈ +28 Da; ΔlogP ≈ +1.0–1.5 units |
| Conditions | Computed physicochemical properties based on molecular structure; no experimental logP data available |
Why This Matters
A shift of 1–1.5 logP units can significantly impact membrane permeability and off-target binding profiles, making the dimethylfuran analog a distinct chemical probe rather than a substitute for the unsubstituted furan counterpart.
